

# An In-depth Technical Guide to 2,4,6-Trichlorophenylhydrazine

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## Compound of Interest

Compound Name: 2,4,6-Trichlorophenylhydrazine

Cat. No.: B147635

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This technical guide provides a comprehensive overview of **2,4,6-Trichlorophenylhydrazine**, a significant chemical intermediate in the pharmaceutical and dye industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

## Core Compound Data

**2,4,6-Trichlorophenylhydrazine** is a white crystalline powder.<sup>[1]</sup> It is soluble in solvents like acetone and alcohol, but insoluble in water.<sup>[1]</sup> Key quantitative data for this compound are summarized below.

Property	Value	References
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Cl <sub>3</sub> N <sub>2</sub>	<sup>[1][2][3][4]</sup>
Molecular Weight	~211.48 g/mol	<sup>[2][3][4][5]</sup>
CAS Registry Number	5329-12-4	<sup>[2][3]</sup>
Melting Point	140-142 °C	<sup>[1][6]</sup>
Boiling Point (estimate)	343.65 °C	<sup>[1][6]</sup>
Density (estimate)	1.6776 g/cm <sup>3</sup>	<sup>[1][6]</sup>
Flash Point	119.2 °C	<sup>[1]</sup>
pKa (Predicted)	3.80 ± 0.33	<sup>[1][6]</sup>

## Synthesis and Experimental Protocols

The synthesis of **2,4,6-Trichlorophenylhydrazine** is a multi-step process. One established method involves the reaction of phenylhydrazine with a dicarboxylic anhydride, followed by chlorination and subsequent liberation of the final product with a base.<sup>[7]</sup>

### Experimental Protocol: Synthesis from Phenylhydrazine and Phthalic Anhydride

This protocol is based on a patented synthesis method.<sup>[7]</sup>

#### Step 1: Formation of N-(Anilino)phthalimide

- Prepare a stirred slurry of phthalic anhydride (37.7 g) in acetic acid (175 mL) within a 500-mL, three-necked flask.
- Add phenylhydrazine (25.0 g) dropwise. The exothermic reaction will raise the temperature from approximately 20°C to 38°C.
- Heat the resulting yellow solution to 95°-100°C and maintain this temperature for three hours.
- Cool the mixture to 20°C to yield the N-(anilino)phthalimide intermediate.

#### Step 2: Chlorination

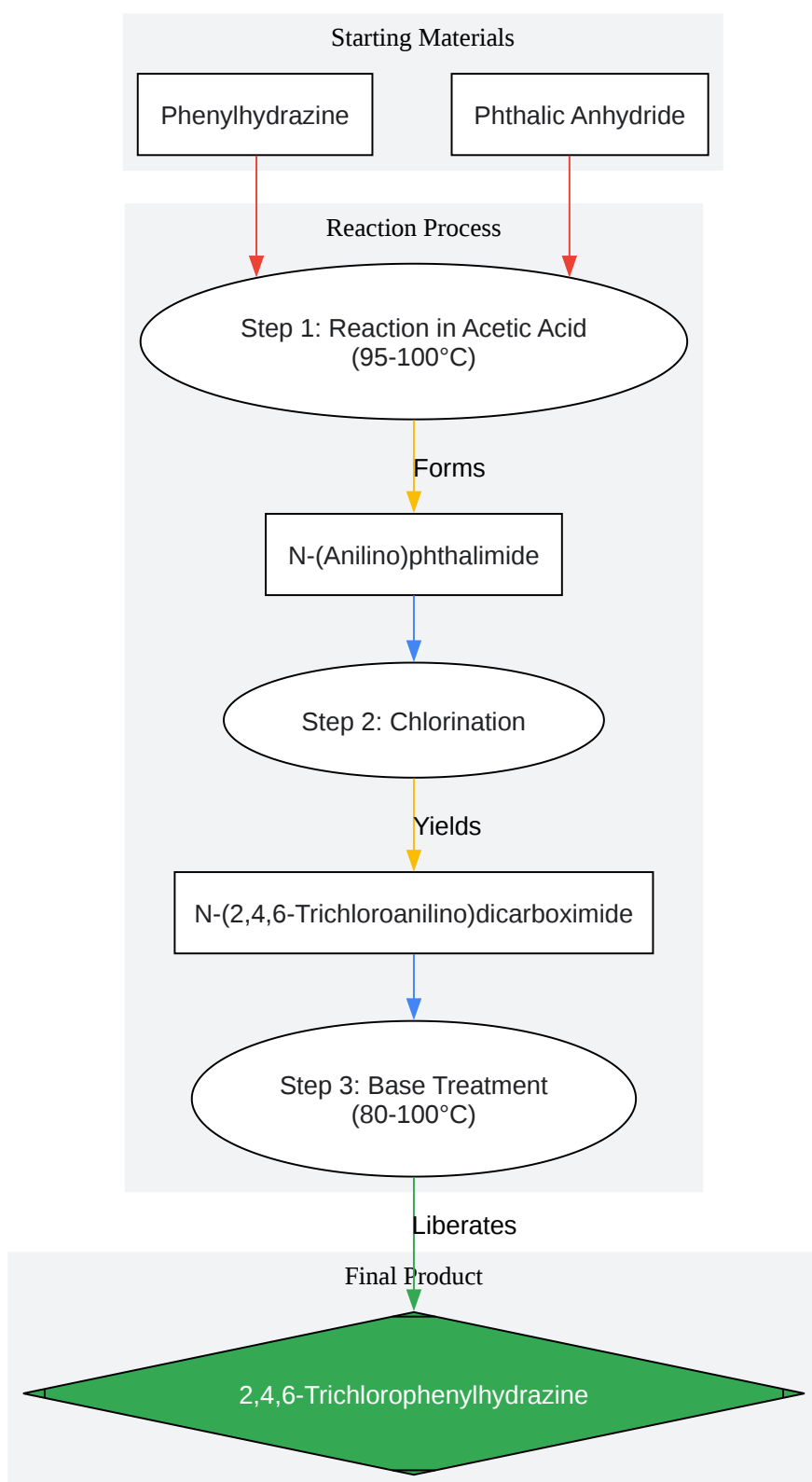
- To the reaction mixture from Step 1, add a chlorinating agent. The patent does not specify the exact agent and conditions in the provided example but describes the general process of chlorinating the intermediate. The chlorination step targets the 2, 4, and 6 positions of the phenyl ring to form N-(2,4,6-trichloroanilino)dicarboximide.

#### Step 3: Liberation of **2,4,6-Trichlorophenylhydrazine**

- React the N-(2,4,6-trichloroanilino)dicarboximide intermediate with a suitable base to liberate the **2,4,6-trichlorophenylhydrazine**. The reaction can be carried out in an aqueous phase with an alkali metal compound or in an inert organic solvent if using a nitrogen-containing base.

- Heat the reaction mixture to at least 50°C, preferably between 80°C and 100°C, to complete the reaction.
- The final product, **2,4,6-Trichlorophenylhydrazine**, can be recovered and purified as an essentially pure solid.

The overall workflow for the synthesis of **2,4,6-Trichlorophenylhydrazine** is depicted in the diagram below.



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Caption: Synthesis workflow for **2,4,6-Trichlorophenylhydrazine**.

## Applications in Research and Development

**2,4,6-Trichlorophenylhydrazine** serves as a crucial intermediate in the synthesis of various organic compounds.[1]

- **Pharmaceuticals:** It is a building block in the creation of more complex molecules with potential therapeutic properties. For instance, it is used in the synthesis of novel hydrazone-containing heterocycles, which are being investigated for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[8]
- **Dyes:** This compound is also utilized in the manufacturing of dyes.[1]

The reactivity of the hydrazine group allows it to be a versatile reagent in forming various chemical bonds, making it a valuable component in the drug discovery and fine chemical synthesis pipelines.

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